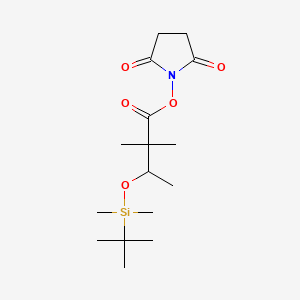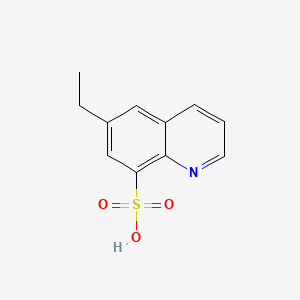
(S)-N-Methyl-d5 Pregabalin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-Methyl-d5 Pregabalin is a deuterated analog of pregabalin, a well-known anticonvulsant and analgesic medication. Pregabalin is primarily used to treat neuropathic pain, epilepsy, and generalized anxiety disorder. The deuterated version, this compound, incorporates deuterium atoms, which can enhance the pharmacokinetic properties of the compound, potentially leading to improved efficacy and reduced side effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Methyl-d5 Pregabalin involves several steps, starting from commercially available precursors. One common method involves the asymmetric hydrogenation of a suitable precursor to introduce the chiral center, followed by the incorporation of deuterium atoms. The reaction conditions typically involve the use of a chiral catalyst and deuterated reagents to ensure high enantioselectivity and deuterium incorporation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow chemistry and advanced purification techniques. The use of deuterated solvents and reagents is crucial to maintain the deuterium content in the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-N-Methyl-d5 Pregabalin undergoes various chemical reactions, including:
Propriétés
Numéro CAS |
1246820-67-6 |
|---|---|
Formule moléculaire |
C9H19NO2 |
Poids moléculaire |
178.28 g/mol |
Nom IUPAC |
(3S)-2,2-dideuterio-5-methyl-3-[(trideuteriomethylamino)methyl]hexanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-7(2)4-8(6-10-3)5-9(11)12/h7-8,10H,4-6H2,1-3H3,(H,11,12)/t8-/m0/s1/i3D3,5D2 |
Clé InChI |
MADUVMLGQASXOK-GLOPLDIOSA-N |
SMILES |
CC(C)CC(CC(=O)O)CNC |
SMILES isomérique |
[2H]C([2H])([2H])NC[C@@H](CC(C)C)C([2H])([2H])C(=O)O |
SMILES canonique |
CC(C)CC(CC(=O)O)CNC |
Synonymes |
(3S)-3-[N-(Methyl-d5)aminomethyl)-5-methylhexanoic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (1S,4S,5S,9S,10S,13R,14S)-5,9,14-trimethyl-2-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B564174.png)
![1-Azaspiro[2.5]octane,1-acetyl-](/img/structure/B564176.png)

![(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid](/img/structure/B564181.png)







